molecular formula C25H24N2O6 B11009981 N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan

Cat. No.: B11009981
M. Wt: 448.5 g/mol
InChI Key: WADHQNBEDDSGQE-FQEVSTJZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-INDOL-3-YL)-2-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANOIC ACID can be achieved through a multi-step process involving the formation of the indole and chromene rings followed by their coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring . The chromene moiety can be synthesized through the Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid . The final coupling step involves the reaction of the indole and chromene derivatives under basic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1H-INDOL-3-YL)-2-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANOIC ACID involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C25H24N2O6

Molecular Weight

448.5 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C25H24N2O6/c1-13-14(2)25(31)33-23-15(3)21(9-8-17(13)23)32-12-22(28)27-20(24(29)30)10-16-11-26-19-7-5-4-6-18(16)19/h4-9,11,20,26H,10,12H2,1-3H3,(H,27,28)(H,29,30)/t20-/m0/s1

InChI Key

WADHQNBEDDSGQE-FQEVSTJZSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)C

Origin of Product

United States

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